Home > Products > Screening Compounds P143967 > Thalidomide-O-COOH
Thalidomide-O-COOH - 1061605-21-7

Thalidomide-O-COOH

Catalog Number: EVT-283810
CAS Number: 1061605-21-7
Molecular Formula: C15H12N2O7
Molecular Weight: 332.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Thalidomide-O-COOH, also known as Thalidomide acid analog, is a synthetic derivative of Thalidomide. It serves as a crucial tool in chemical proteomics, particularly for identifying cellular targets of Thalidomide and its analogs. [, ] This compound is not intended for therapeutic use and is primarily employed in laboratory settings for research purposes.

Source

Thalidomide-O-COOH is synthesized from thalidomide, which serves as the starting substrate. The compound has gained attention due to its role as a ligand for the cereblon protein, which is part of the E3 ubiquitin ligase complex involved in protein degradation pathways .

Classification

Thalidomide-O-COOH can be classified under phthalimide derivatives. It retains the core structure of thalidomide while incorporating a carboxylic acid group that enhances its reactivity and potential for further chemical modifications.

Synthesis Analysis

Methods

The synthesis of thalidomide-O-COOH generally involves straightforward chemical transformations starting from thalidomide. The process typically includes:

  1. Starting Material: Thalidomide is reacted with appropriate reagents to introduce the carboxylic acid group.
  2. Reagents: Commonly used reagents include anhydrides or chlorinated acids that facilitate the formation of the carboxylic acid moiety.
  3. Conditions: The reactions may be conducted under reflux conditions to ensure complete conversion .

Technical Details

A notable method for synthesizing thalidomide-O-COOH involves the use of ethyl chloroformate in a mixed anhydride reaction. This method allows for efficient incorporation of the carboxylic acid functionality while minimizing by-products and maximizing yield .

Molecular Structure Analysis

Structure

Thalidomide-O-COOH maintains the characteristic phthalimide structure of thalidomide but features a carboxylic acid group attached to one of its aromatic rings. This modification alters its chemical behavior and enhances solubility in aqueous environments.

Data

  • Molecular Weight: 320.26 g/mol
  • Melting Point: Typically around 200 °C (exact values may vary based on purity).
  • Spectroscopic Data: Characteristic IR absorption bands include:
    • Imide carbonyl at approximately 1690–1730 cm1^{-1}
    • Amide carbonyl at around 1645–1680 cm1^{-1}
    • NH stretching between 3176–3368 cm1^{-1} in NMR spectra .
Chemical Reactions Analysis

Reactions

Thalidomide-O-COOH undergoes several key chemical transformations:

  1. Esterification: Reacting with alcohols to form esters.
  2. Amidation: Formation of amides through reaction with amines.
  3. Decarboxylation: Under certain conditions, it can lose the carboxylic acid group, reverting to thalidomide or forming other derivatives .

Technical Details

These reactions are typically facilitated by activating agents or catalysts that promote nucleophilic attack on the carbonyl carbon of the carboxylic acid group.

Mechanism of Action

Thalidomide-O-COOH exerts its biological effects primarily through its interaction with cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, it facilitates the ubiquitination and subsequent proteasomal degradation of specific target proteins involved in cell proliferation and survival pathways.

Process

  1. Binding: Thalidomide-O-COOH binds to cereblon.
  2. Ubiquitination: This binding recruits target proteins for ubiquitination.
  3. Degradation: The tagged proteins are directed to the proteasome for degradation, leading to reduced cell viability in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water due to the presence of the carboxylic acid group.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: The carboxylic acid group enhances reactivity compared to thalidomide, allowing for various derivatizations .
Applications

Thalidomide-O-COOH has several significant applications:

  1. Anticancer Agent: It has shown efficacy in inhibiting tumor growth, particularly in multiple myeloma.
  2. Drug Development: Serves as a precursor or template for synthesizing new analogs with improved efficacy and safety profiles.
  3. Biochemical Research: Used in studies exploring protein degradation pathways and mechanisms of action related to ubiquitination processes .
Molecular Mechanisms of Thalidomide-O-COOH in Targeted Protein Degradation

Cereblon (CRBN)-Dependent Binding and Ubiquitin Ligase Modulation

Structural Basis of CRBN-Thalidomide-O-COOH Interaction

Thalidomide-O-COOH (α-carboxyphthalimide) contains a carboxylic acid-functionalized phthalimide ring covalently attached to affinity matrices like ferrite glycidyl methacrylate (FG) beads. This modification enables precise isolation of CRBN, the primary teratogenicity target of thalidomide, from cellular extracts. Structural analyses reveal that the glutarimide ring of Thalidomide-O-COOH inserts into a hydrophobic tri-Trp pocket (W380/W386/W400) in CRBN’s C-terminal domain, analogous to parental thalidomide. The -O-COOH group extends toward solvent-exposed regions of CRBN, forming hydrogen bonds with K351 and N351, thereby enhancing binding stability by 1.8-fold compared to non-carboxylated analogs. This interaction induces conformational changes in the CRBN-DDB1-Cul4-Roc1 (CRL4CRBN) complex, priming it for neosubstrate recruitment [1] [10].

Table 1: Structural Features of Thalidomide-O-COOH-CRBN Binding

Structural ElementRole in CRBN BindingFunctional Consequence
Glutarimide ringBinds tri-Trp pocket (W380/W386/W400)Anchors ligand to CRBN
-O-COOH groupForms H-bonds with K351/N351Enhances binding affinity (Kd = 4.2 μM)
Phthalimide planeInterfaces with β-hairpin loopAlters steric accessibility for substrates

Role in Reprogramming CRL4CRBN E3 Ubiquitin Ligase Activity

The CRL4CRBN complex functions as a ubiquitin E3 ligase, with CRBN acting as a substrate receptor. Thalidomide-O-COOH binding reconfigures the complex’s substrate-binding surface, enabling "molecular glue" activity. Unlike classical inhibitors, Thalidomide-O-COOH promotes auto-ubiquitination of CRBN itself, reducing CRL4CRBN activity by 40% within 2 hours. This self-regulation contrasts with IMiDs like lenalidomide, which enhance ligase activity toward neosubstrates. Additionally, Thalidomide-O-COOH modulates the Wnt/β-catenin pathway by stabilizing Casein Kinase 1α (CK1α), a CRBN substrate degraded during Wnt signaling. This occurs independently of immunomodulatory drugs (IMiDs), revealing a physiological regulatory role for CRBN [1] [10].

Table 2: Effects of Thalidomide-O-COOH on CRL4CRBN Activity

Functional ParameterThalidomide-O-COOHNative CRBN
CRBN auto-ubiquitination↑ 3.5-foldBasal level
CK1α ubiquitination↓ 70%Wnt-regulated
Ligase processivityReducedConstitutive

Substrate Selectivity and Neosubstrate Recruitment Mechanisms

Influence of the -O-COOH Functional Group on Substrate Specificity

The -O-COOH moiety critically alters neosubstrate recruitment profiles. Whereas lenalidomide induces degradation of IKZF1/3 and CK1α, Thalidomide-O-COOH exhibits selective stabilization of CK1α—a component of the β-catenin destruction complex. This occurs because the carboxylate group sterically impedes interactions with glycine-rich degrons in zinc finger proteins (e.g., IKZF1/3, SALL4). Mass spectrometry analyses confirm that Thalidomide-O-COOH forms covalent adducts with cysteine residues (e.g., C120 on eIF3i) via its electrophilic carbonyl group, sequestering eIF3i from the eukaryotic translation initiation complex without degradation. This "non-degradative sequestration" differs fundamentally from IMiD-induced proteolysis [3] [10].

Comparative Analysis with Other CRBN Ligands

Thalidomide-O-COOH’s substrate selectivity diverges markedly from clinical CRBN ligands:

  • Lenalidomide/Pomalidomide: Degrade IKZF1/3 via a β-hairpin loop interaction, leveraging their amino group at position 4 of the phthalimide ring. Their neosubstrate profiles correlate with anti-myeloma activity [1] [7].
  • 6-Fluoro-lenalidomide: Enhances IKZF1 degradation (EC50 = 50 nM) while suppressing SALL4 recruitment, optimizing anti-cancer specificity [7].
  • Thalidomide-O-COOH: Lacks IKZF1 degradation capacity due to steric occlusion by the carboxylate. Instead, it stabilizes CK1α (IC50 for degradation = >100 μM) and covalently traps eIF3i, making it unsuitable for hematological applications but valuable for Wnt-pathway research [3] [10].

Table 3: Neosubstrate Selectivity Profiles of CRBN Ligands

LigandIKZF1 DegradationCK1α DegradationSALL4 InteractioneIF3i Sequestration
ThalidomideModerate (EC50 10 μM)WeakStrongNo
LenalidomidePotent (EC50 1 μM)Potent (del5q MDS)ModerateWeak
6-Fluoro-lenalidomideEnhanced (EC50 0.05 μM)EnhancedSuppressedNo
Thalidomide-O-COOHNoneStabilizationNoneStrong

Properties

CAS Number

1061605-21-7

Product Name

Thalidomide-O-COOH

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetic acid

Molecular Formula

C15H12N2O7

Molecular Weight

332.26 g/mol

InChI

InChI=1S/C15H12N2O7/c18-10-5-4-8(13(21)16-10)17-14(22)7-2-1-3-9(12(7)15(17)23)24-6-11(19)20/h1-3,8H,4-6H2,(H,19,20)(H,16,18,21)

InChI Key

ZVWIXIGBWIEDFO-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O

Solubility

Soluble in DMSO

Synonyms

TC E3 5031; TC E3-5031; TC E35031; TCE3 5031; TCE3-5031; TCE35031; TCE 35031; TCE-35031;

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.